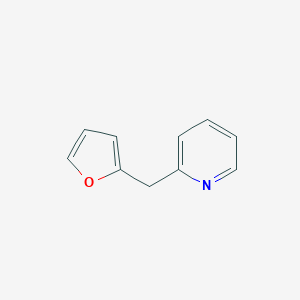

2-(Furan-2-ylmethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-2-6-11-9(4-1)8-10-5-3-7-12-10/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQZMVGMWNZGPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543709 | |

| Record name | 2-[(Furan-2-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106584-05-8 | |

| Record name | 2-[(Furan-2-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Furan-2-ylmethyl)pyridine

Foreword: The Significance of the Furan-Pyridine Scaffold

The convergence of furan and pyridine rings within a single molecular entity, as exemplified by 2-(Furan-2-ylmethyl)pyridine, gives rise to a scaffold of considerable interest in medicinal chemistry and materials science. The electron-rich furan moiety, a bio-isostere for benzene, coupled with the electron-deficient and hydrogen-bond accepting pyridine ring, creates a unique electronic and structural landscape. This duality imparts these molecules with the ability to engage in a diverse array of intermolecular interactions, rendering them valuable as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of the primary synthetic routes to this compound, delving into the mechanistic underpinnings of each approach and furnishing detailed experimental protocols for their execution.

Strategic Approaches to the Synthesis of this compound

The construction of the methylene bridge between the furan and pyridine nuclei can be accomplished through several strategic bond formations. The most prevalent and practical methodologies include reductive amination, palladium-catalyzed cross-coupling reactions, and Grignard reactions. Each approach offers distinct advantages and is amenable to specific precursor availability and desired scale of synthesis.

Reductive Amination: A Convergent and Atom-Economical Approach

Reductive amination stands out as a highly efficient and environmentally benign method for the synthesis of this compound. This one-pot reaction proceeds through the initial formation of an imine from furfural and 2-aminomethylpyridine (also known as 2-picolylamine), followed by in-situ reduction to the target secondary amine.

Mechanism:

The reaction is initiated by the nucleophilic attack of the primary amine of 2-aminomethylpyridine on the carbonyl carbon of furfural, forming a hemiaminal intermediate. Subsequent dehydration yields a Schiff base (imine). The crucial final step is the reduction of the C=N double bond of the imine to a C-N single bond, typically achieved through catalytic hydrogenation or the use of hydride reducing agents.

An In-depth Technical Guide to the Physicochemical Properties of 2-(Furan-2-ylmethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Furan-2-ylmethyl)pyridine, also known as 2-furfurylpyridine, is a heterocyclic organic compound that incorporates both a pyridine and a furan ring, linked by a methylene bridge. This unique structural combination imparts a distinct set of physicochemical properties that make it an interesting scaffold for investigation in medicinal chemistry and materials science. The pyridine ring, a basic heterocycle, offers a site for hydrogen bonding and salt formation, influencing aqueous solubility and potential biological interactions. The furan ring, an electron-rich aromatic system, provides a different electronic and steric profile, contributing to the molecule's overall reactivity and potential for various chemical transformations.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Given the limited availability of experimentally determined data for this specific molecule, this guide incorporates high-quality predicted values from reputable computational models to offer a thorough characterization. Each property is discussed in the context of its relevance to drug discovery and development, with detailed experimental protocols provided to enable researchers to perform their own determinations.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its physicochemical properties and predicting its behavior in various environments.

Caption: Molecular Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 2-Furfurylpyridine | |

| CAS Number | 106584-05-8 | [1] |

| Molecular Formula | C₁₀H₉NO | [] |

| Molecular Weight | 159.18 g/mol | [] |

| InChI Key | CWQZMVGMWNZGPX-UHFFFAOYSA-N | [] |

Core Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. The following table summarizes the key physicochemical properties of this compound.

Table 2: Summary of Physicochemical Properties (Experimental and Predicted)

| Property | Value | Method | Source |

| Melting Point | Not available | Experimental | |

| 25.5 °C | Predicted | US EPA EPI Suite™ | |

| Boiling Point | Not available | Experimental | |

| 253.3 °C | Predicted | US EPA EPI Suite™ | |

| Water Solubility | Not available | Experimental | |

| 2.15 g/L at 25°C | Predicted | US EPA EPI Suite™ | |

| logP (Octanol-Water Partition Coefficient) | Not available | Experimental | |

| 2.0 | Predicted | US EPA EPI Suite™ | |

| pKa (acid dissociation constant) | Not available | Experimental | |

| 4.8 (basic) | Predicted | ACD/Labs Percepta |

Disclaimer: Predicted values are estimations based on computational models and should be confirmed by experimental data.

Melting and Boiling Point

The melting and boiling points provide insights into the physical state of the compound at ambient temperatures and the strength of its intermolecular forces. The predicted low melting point suggests that this compound may exist as a liquid or a low-melting solid at room temperature. The relatively high predicted boiling point is indicative of significant intermolecular interactions, likely including dipole-dipole interactions arising from the polar pyridine and furan rings.

Solubility

Aqueous solubility is a critical parameter for drug development, as it directly impacts bioavailability. The predicted water solubility of 2.15 g/L suggests that this compound is sparingly soluble in water. This limited solubility is a consequence of the hydrophobic nature of the aromatic rings, which outweighs the hydrophilic contribution of the nitrogen and oxygen heteroatoms. Strategies such as salt formation by protonating the basic pyridine nitrogen may be employed to enhance aqueous solubility.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The predicted logP value of 2.0 indicates that this compound has a moderate degree of lipophilicity. This balance between hydrophilicity and lipophilicity is often a desirable characteristic in drug candidates, as it can facilitate both dissolution in aqueous biological fluids and permeation through lipidic cell membranes.

Acidity/Basicity (pKa)

The pKa value indicates the extent of ionization of a compound at a given pH. The pyridine nitrogen in this compound is basic and can be protonated. The predicted pKa of 4.8 for the conjugate acid suggests that at physiological pH (around 7.4), the compound will exist predominantly in its neutral, un-ionized form. This has significant implications for its absorption, as the neutral form is generally more membrane-permeable.

Experimental Protocols for Physicochemical Property Determination

To validate the predicted values and obtain definitive data, the following standard experimental protocols are recommended.

Caption: Experimental workflow for determining physicochemical properties.

Determination of Melting Point (Capillary Method)

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. It is a key indicator of purity.

-

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised slowly and steadily.

-

The temperature range over which the sample melts is recorded. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

-

Determination of Boiling Point (Simple Distillation)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Methodology:

-

A sample of this compound is placed in a distillation flask.

-

The apparatus is assembled for simple distillation.

-

The liquid is heated, and the temperature at which a steady condensation of vapor occurs on the thermometer is recorded as the boiling point.

-

Determination of Aqueous Solubility (Shake-Flask Method)

-

Principle: An excess amount of the solid is equilibrated with a specific volume of water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

-

Methodology:

-

An excess of this compound is added to a known volume of water in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is filtered to remove any undissolved solid.

-

The concentration of the solute in the filtrate is quantified using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Determination of pKa (Potentiometric Titration)

-

Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added.

-

Methodology:

-

A solution of this compound of known concentration is prepared.

-

A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the compound is protonated.

-

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and furan rings, as well as a characteristic singlet for the methylene bridge protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on both rings.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to the ten carbon atoms in the molecule. The chemical shifts would differentiate between the aromatic carbons of the pyridine and furan rings and the aliphatic carbon of the methylene bridge.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the rings, and the C-O-C stretching of the furan moiety.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (159.18 g/mol ). The fragmentation pattern would provide further structural information.

Reactivity and Stability

The reactivity of this compound is governed by the distinct chemical properties of its constituent furan and pyridine rings.

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The nitrogen atom is basic and can be protonated or alkylated. The ring itself is generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups.

-

Furan Ring: The furan ring is an electron-rich aromatic system and is susceptible to electrophilic attack, typically at the 2- and 5-positions. It is also known to undergo Diels-Alder reactions and can be sensitive to strong acids, which can cause ring-opening.

The methylene bridge provides a degree of conformational flexibility and separates the two aromatic systems, although electronic communication between the rings is still possible. The overall stability of the molecule is expected to be good under neutral and basic conditions. However, prolonged exposure to strong acids should be avoided to prevent potential degradation of the furan ring.

Synthesis

A plausible synthetic route to this compound involves the coupling of a pyridine-containing fragment with a furan-containing fragment. One common approach is the reaction of 2-picolyl chloride hydrochloride with furan under Friedel-Crafts conditions, catalyzed by a Lewis acid.

Alternatively, a nucleophilic substitution reaction where the anion of 2-methylpyridine (formed by deprotonation with a strong base like n-butyllithium) reacts with a furfuryl halide could also yield the target compound.

Conclusion

This compound is a molecule with a compelling combination of structural features that suggest its potential utility in drug discovery and materials science. This technical guide has provided a detailed overview of its key physicochemical properties, relying on high-quality computational predictions in the absence of extensive experimental data. The provided experimental protocols offer a roadmap for researchers to validate these predictions and further characterize this interesting compound. A thorough understanding of its solubility, lipophilicity, and acid-base properties, as well as its reactivity and stability, is crucial for unlocking its full potential in various scientific applications.

References

-

Chem-Space. 2-(furan-2-yl)pyridine - C9H7NO | CSSB00000086183. [Link]

-

PubChem. 2-((Furan-2-ylmethyl)thio)pyridine. [Link]

-

PubChem. N-(furan-2-ylmethyl)pyridin-2-amine hydrochloride. [Link]

-

PubChem. Furan-2-yl-(2-methyl-4-pyridinyl)methanol. [Link]

-

PubChem. 3-(5-((Methylthio)methyl)furan-2-yl)pyridine. [Link]

-

PubChem. 2-(5-Ethylfuran-2-yl)pyridine. [Link]

-

SpectraBase. Furan-2-yl-pyridin-2-yl-methanol. [Link]

-

ResearchGate. Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. [Link]

-

PubMed. Prediction of physicochemical properties. [Link]

-

SpectraBase. Furan, 2-(2-furanylmethyl)-5-methyl-. [Link]

-

Discover Chemistry. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]

-

MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

-

ResearchGate. Synthesis and Reactivity of 2-Pyrrolidino-, 2-N-Methylpiperazino-, 2-Piperidino-, and 2-Morpholino-1,3,4-thiadiazines. [Link]

-

PubChem. 5-(Furan-2-yl)pyrimidine. [Link]

Sources

Topic: 2-(Furan-2-ylmethyl)pyridine Derivatives and Their Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(furan-2-ylmethyl)pyridine scaffold is a privileged heterocyclic motif integral to numerous compounds with significant pharmacological activities and material science applications. Its unique structural and electronic properties, arising from the linkage of an electron-rich furan ring with an electron-deficient pyridine ring, make it a compelling target for synthetic chemists. This guide provides a comprehensive overview of the principal synthetic strategies for accessing these derivatives. It delves into the mechanistic underpinnings of key transformations, including transition-metal-catalyzed cross-coupling reactions and classical condensation methodologies. By synthesizing field-proven insights with established chemical principles, this document serves as a technical resource for professionals engaged in the design and execution of synthetic routes toward this valuable class of molecules.

Introduction: The Significance of the Furan-Pyridine Scaffold

The fusion of furan and pyridine rings via a methylene bridge creates a conformationally flexible scaffold that can interact with a wide array of biological targets. Furan derivatives are recognized for a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the pyridine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs across therapeutic areas like oncology and central nervous system disorders.[3][4][5] The combination of these two heterocycles in the this compound core has led to the discovery of potent bioactive agents, making the development of efficient and versatile synthetic routes a high-priority research area.[6]

This guide navigates the primary synthetic landscapes for constructing this scaffold, with a focus on explaining the causality behind methodological choices to empower researchers in their synthetic design and troubleshooting efforts.

Core Synthetic Strategies: A Comparative Analysis

The construction of the this compound linkage can be approached from several angles, primarily involving the formation of the critical carbon-carbon bond between the furan and pyridine moieties. The selection of a specific strategy often depends on the availability of starting materials, desired substitution patterns, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, offers the most robust and versatile platform for forging the C-C bond between the two heterocyclic systems.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[7] The general approach involves coupling a halo-pyridine with a furan-containing organoboron reagent, or vice versa.

-

Causality of Component Selection: The choice of a palladium(0) precursor, such as Pd(PPh₃)₄, and a suitable phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., those from the Buchwald group) can accelerate the rate-limiting oxidative addition step and stabilize the catalytic species, which is particularly important when dealing with electron-rich or sterically hindered heterocycles.[8] The base (e.g., K₂CO₃, K₃PO₄) is essential for activating the organoboron species in the transmetalation step.[7][9]

-

Synthetic Versatility: This method allows for the late-stage introduction of either the furan or pyridine moiety, providing significant flexibility in complex molecule synthesis.[9][10][11] For instance, a complex pyridine derivative can be coupled with a simple furan-2-boronic acid, preserving the intricate functionality of the pyridine core.

The Sonogashira reaction provides an alternative route by forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[12][13]

-

Strategic Application: In this context, one would couple a halo-pyridine (e.g., 2-bromopyridine) with a furan-containing terminal alkyne (or the reverse). The resulting alkynyl-linked intermediate can then be subjected to reduction (e.g., catalytic hydrogenation) to yield the desired methylene-bridged final product. This two-step process adds synthetic steps but can be advantageous if the corresponding alkynes are more readily accessible than the organoboron reagents. The mild conditions of the Sonogashira coupling are a significant advantage.[12]

Classical and Alternative Methodologies

While cross-coupling reactions are dominant, other methods provide valuable, often more direct, pathways.

A straightforward approach involves the alkylation of a pyridine-based nucleophile with an electrophilic furan derivative.

-

Reaction Principle: This method relies on generating a nucleophilic center on the pyridine ring system, typically at the α-position. For example, 2-picoline can be deprotonated with a strong base like n-butyllithium or lithium diisopropylamide (LDA) to generate the corresponding anion. This potent nucleophile can then react with an electrophile such as 2-(chloromethyl)furan or 2-(bromomethyl)furan.

-

Limitations and Considerations: The primary challenge is the requirement for strong bases, which can limit functional group compatibility. Furthermore, controlling the site of deprotonation on substituted pyridines can be difficult.

In some cases, the pyridine ring itself can be constructed from an acyclic precursor derived from furan.

-

Concept: Certain furan derivatives, particularly those with a carbonyl group at the 2-position (e.g., 2-acetylfuran), can undergo ring-opening upon treatment with ammonia or ammonium salts at high temperatures, followed by intramolecular condensation to form a pyridine ring.[14][15] This process transforms the furan ring into a pyridine, yielding 3-hydroxypyridine derivatives. While not a direct route to the parent this compound, it is a powerful method for accessing specific substituted analogues.

For the synthesis of derivatives with a reduced pyridine ring (tetrahydropyridines), the Pictet-Spengler reaction is highly effective.[16] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[16]

-

Application: A 2-(furan-2-yl)ethanamine can be reacted with an aldehyde in the presence of an acid catalyst to form a tetrahydrofuro[3,2-c]pyridine.[6][17][18][19] While this yields a fused, hydrogenated system, subsequent oxidative aromatization can potentially lead to the desired pyridine core, offering a pathway to complex, fused derivatives.

Summary of Synthetic Strategies

| Method | Principle | Advantages | Disadvantages | Typical Catalyst/Reagents |

| Suzuki-Miyaura Coupling | Pd-catalyzed C-C bond formation | High functional group tolerance, mild conditions, vast substrate scope.[7][9] | Cost of catalyst and ligands, potential for protodeboronation. | Pd(PPh₃)₄, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O |

| Sonogashira Coupling | Pd/Cu-catalyzed C(sp)-C(sp²) bond formation | Very mild conditions, tolerant of many functional groups.[12] | Requires a subsequent reduction step, potential for alkyne homocoupling. | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Nucleophilic Alkylation | Sɴ2 reaction | Direct, often high-yielding for simple substrates. | Requires strong bases, limited functional group tolerance. | n-BuLi, LDA, 2-(halomethyl)furan |

| Ring Transformation | Furan ring opening and recyclization | Access to unique substitution patterns (e.g., 3-hydroxypyridines).[14][15] | Harsh conditions (high temp/pressure), limited scope. | NH₃, NH₄Cl, Heat |

| Pictet-Spengler Reaction | Amine-aldehyde condensation and cyclization | Forms complex fused ring systems, diastereoselective potential.[6][16] | Yields a hydrogenated pyridine ring requiring further oxidation. | 2-(Furan-2-yl)ethanamine, Aldehyde, Acid (TFA, HCl) |

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving palladium in the 0 and +2 oxidation states.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., 2-bromopyridine), forming a Pd(II) complex. This is often the rate-determining step.[7]

-

Transmetalation: The organoboron reagent (e.g., furan-2-boronic acid) is activated by the base to form a more nucleophilic boronate complex. This complex transfers its organic group to the Pd(II) center, displacing the halide.[7]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This section provides a representative, self-validating protocol for the synthesis of 2-((furan-2-yl)methyl)pyridine.

Objective: To synthesize 2-((furan-2-yl)methyl)pyridine via Suzuki-Miyaura coupling of 2-(chloromethyl)pyridine hydrochloride and furan-2-boronic acid.

Materials:

-

2-(Chloromethyl)pyridine hydrochloride

-

Furan-2-boronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate tribasic (K₃PO₄)

-

Toluene (anhydrous)

-

Water (degassed)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-(chloromethyl)pyridine hydrochloride (1.0 eq), furan-2-boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

-

Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in anhydrous toluene (approx. 1 mL per mmol of substrate). Stir for 10 minutes at room temperature to form the active catalyst complex.

-

Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents. Add additional anhydrous toluene and degassed water to create a 10:1 toluene:water solvent system (final concentration ~0.2 M).

-

Heating and Monitoring: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-((furan-2-yl)methyl)pyridine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Outlook

The synthesis of this compound derivatives is well-served by a range of powerful synthetic methodologies. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stand out for their exceptional versatility, reliability, and broad functional group tolerance.[8] However, classical methods like nucleophilic alkylation retain their utility for specific applications with simpler substrates.

Future research will likely focus on the development of more sustainable and economical synthetic routes. This includes the use of earth-abundant metal catalysts (e.g., iron, copper) to replace palladium, the development of C-H activation strategies to bypass the need for pre-functionalized starting materials, and the application of flow chemistry to improve scalability and safety. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, innovation in the synthesis of the this compound scaffold will remain a vital area of investigation.

References

-

ANR. (n.d.). Enantioselective synthesis of furan and pyridine atropisomers by central-to-axial chirality interconversion. Retrieved from [Link]

-

Beilstein J Org Chem. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]

-

Nat Commun. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. PMC - NIH. Retrieved from [Link]

-

International Journal of Scientific Research in Chemistry. (n.d.). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

PubMed. (2023). Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction. Retrieved from [Link]

-

Tohoku Journal of Agricultural Research. (1959). Reaction of furan derivatives with ammonia. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-((Furan-2-ylmethyl)thio)pyridine. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of tetrahydrofuro[3,2- c ]pyridines via Pictet–Spengler reaction. Retrieved from [Link]

-

RSC Advances. (2021). Synthesis of dithienofurans via cascade copper catalysed dual C–S coupling and ring closure reactions under mild conditions. PMC - PubMed Central. Retrieved from [Link]

-

ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

-

SciSpace. (1955). New Methods for the Transformation of Furans into Pyridines. Retrieved from [Link]

-

Curr Org Chem. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. Retrieved from [Link]

-

Crit Rev Anal Chem. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Retrieved from [Link]

-

Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2024). Pharmacological activity of furan derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

RSC Publishing. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Ullmann-Type Intramolecular C-O Reaction Toward Thieno[3,2-b]furan Derivatives with up to Six Fused Rings. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]

-

Molbank. (2020). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Retrieved from [Link]

-

Org Biomol Chem. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Retrieved from [Link]

-

Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

-

Molbank. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Retrieved from [Link]

-

ResearchGate. (2003). (PDF) Synthetic routes for a new family of chiral tetradentate ligands containing pyridine rings. Retrieved from [Link]

Sources

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 15. scispace.com [scispace.com]

- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

"spectroscopic analysis of 2-(Furan-2-ylmethyl)pyridine"

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Furan-2-ylmethyl)pyridine

Abstract

This technical guide provides a comprehensive, research-level overview of the multi-technique spectroscopic characterization of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural lists to offer a deep, mechanistic understanding of the data derived from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). We explore the causality behind experimental choices and detail self-validating protocols to ensure data integrity. The guide culminates in an integrated analysis, demonstrating how these disparate techniques converge to provide an unambiguous structural elucidation of the target molecule.

Introduction: The Structural and Chemical Significance

This compound is a heterocyclic compound featuring a pyridine ring linked to a furan ring via a methylene bridge. Its molecular formula is C₁₀H₉NO, with a molecular weight of approximately 159.18 g/mol .[1] The constituent furan and pyridine moieties are prevalent scaffolds in medicinal chemistry and materials science, bestowing unique electronic and coordination properties. The molecule's structure, with two heteroaromatic rings and a flexible linker, makes it an interesting ligand for coordination chemistry and a potential building block in pharmaceutical synthesis.

A rigorous and unequivocal confirmation of its molecular structure is the foundational requirement for any further research or application. This guide establishes the authoritative spectroscopic signature of this compound through a synergistic application of modern analytical techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map the complete carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).

-

Sample Preparation: Dissolve ~5-10 mg of high-purity this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-64, depending on concentration.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

The structure contains eight distinct proton environments. The aromatic protons on the pyridine and furan rings are expected to appear in the downfield region (6.0-8.6 ppm) due to the deshielding effects of ring currents. The methylene bridge protons provide a key singlet, confirming the link between the two rings.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Py) | 8.50 - 8.60 | Doublet (d) | ~4.8 |

| H-4 (Py) | 7.55 - 7.65 | Triplet of doublets (td) | ~7.7, 1.8 |

| H-3 (Py) | 7.10 - 7.20 | Doublet (d) | ~7.8 |

| H-5 (Py) | 7.05 - 7.15 | Triplet (t) | ~6.2 |

| H-5 (Fu) | 7.30 - 7.40 | Doublet of doublets (dd) | ~1.8, 0.8 |

| H-3 (Fu) | 6.10 - 6.20 | Doublet of doublets (dd) | ~3.2, 0.8 |

| H-4 (Fu) | 6.25 - 6.35 | Doublet of doublets (dd) | ~3.2, 1.8 |

| -CH₂- (Bridge) | 4.10 - 4.20 | Singlet (s) | N/A |

Note: Predicted values are based on analysis of furan and pyridine derivatives. Actual values may vary slightly.[2][3][4]

Causality:

-

H-6 (Pyridine): This proton is adjacent to the electronegative nitrogen atom, causing significant deshielding and placing it furthest downfield.

-

Furan Protons: The protons on the furan ring appear at higher field strengths compared to typical benzene protons, a known characteristic of this five-membered ring.[5]

-

Methylene Bridge (-CH₂-): The singlet multiplicity confirms the absence of adjacent protons. Its chemical shift around 4.15 ppm is indicative of a methylene group positioned between two aromatic systems.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment.

-

Sample and Instrument: Use the same sample and spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Spectral Width: 0 to 160 ppm.

-

-

Processing: Standard Fourier transformation and processing.

The molecule has 10 unique carbon atoms. The pyridine carbons appear in a predictable pattern, with the carbon adjacent to the nitrogen (C-2) being the most deshielded. The furan carbons also show characteristic shifts.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (Py) | 158.0 - 159.0 |

| C-6 (Py) | 149.0 - 150.0 |

| C-4 (Py) | 136.5 - 137.5 |

| C-5 (Py) | 121.0 - 122.0 |

| C-3 (Py) | 123.0 - 124.0 |

| C-2 (Fu) | 153.0 - 154.0 |

| C-5 (Fu) | 142.0 - 143.0 |

| C-3 (Fu) | 107.0 - 108.0 |

| C-4 (Fu) | 110.0 - 111.0 |

| -CH₂- (Bridge) | 38.0 - 39.0 |

Note: Predicted values are based on analysis of furan and pyridine derivatives.[5][6][7]

Causality:

-

Heteroatom Effects: Carbons directly attached to heteroatoms (C-2/C-6 of pyridine; C-2/C-5 of furan) are significantly deshielded and appear at lower fields.

-

Methylene Carbon: The bridge carbon is the only sp³-hybridized carbon and thus appears significantly upfield, well separated from the aromatic sp² carbons.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for confirming their presence.

-

Sample Preparation: Place a small drop of neat liquid or a few milligrams of solid this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.

-

Parameters:

-

Resolution: 4 cm⁻¹.

-

Scans: 32-64.

-

Range: 4000 - 600 cm⁻¹.

-

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

The IR spectrum will be dominated by absorptions from the aromatic rings and the C-H bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| 3100 - 3000 | C-H Aromatic Stretch | Confirms presence of aromatic rings.[8] |

| 2950 - 2850 | C-H Aliphatic Stretch | Corresponds to the methylene (-CH₂-) bridge. |

| 1600 - 1580 | C=N Stretch | Characteristic of the pyridine ring.[9] |

| 1590 - 1450 | C=C Aromatic Ring Stretch | Multiple bands confirming both pyridine and furan rings.[9] |

| 1250 - 1020 | C-O-C Asymmetric Stretch | Strong, characteristic band for the furan ether linkage.[10] |

| 880 - 740 | C-H Out-of-Plane Bending | "Fingerprint" region, pattern indicates substitution on the rings. |

Causality:

-

The distinct regions for aromatic vs. aliphatic C-H stretches allow for clear identification of both structural components.

-

The strong C-O-C stretch is a definitive marker for the furan ring, while the C=N stretch is unique to the pyridine ring, providing a self-validating system where both key heterocycles are confirmed in a single spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems.

-

Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent such as ethanol or cyclohexane.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.

-

Scan a wavelength range from approximately 200 to 400 nm.

-

-

Processing: The software automatically subtracts the solvent's absorbance from the sample's absorbance. Identify the wavelength(s) of maximum absorbance (λ_max).

The molecule contains two chromophores, furan and pyridine. The spectrum is expected to show absorptions corresponding to π→π* transitions within these conjugated systems.

| Expected λ_max (nm) | Transition Type | Associated Chromophore |

| ~210 nm | π→π | Furan Ring[11][12] |

| ~250-260 nm | π→π | Pyridine Ring[13] |

Causality: The methylene bridge largely isolates the two aromatic systems electronically. Therefore, the resulting spectrum is expected to be an overlay of the characteristic spectra of the individual furan and pyridine chromophores, rather than showing a significant bathochromic (red) shift that would indicate extended conjugation between the rings.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.

-

Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV). This ejects an electron from the molecule, creating a positively charged radical cation (M⁺•), the molecular ion.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector counts the ions at each m/z value, generating the mass spectrum.

The primary goal is to identify the molecular ion peak, which confirms the molecular formula. The fragmentation pattern provides a fingerprint that validates the proposed structure.

| m/z (Mass/Charge) | Proposed Fragment | Significance |

| 159 | [C₁₀H₉NO]⁺• | Molecular Ion (M⁺•) . Confirms the molecular weight. |

| 158 | [M-H]⁺ | Loss of a hydrogen radical. |

| 93 | [C₅H₄N-CH₂]⁺ | Pyridyl-methyl cation (tropylium-like). |

| 92 | [C₅H₄N-CH]⁺• | Pyridyl-carbene radical cation. |

| 81 | [C₄H₃O-CH₂]⁺ | Furfuryl cation. |

| 67 | [C₄H₃O]⁺ | Furan ring fragment. |

Causality and Plausible Fragmentation: The most likely fragmentation pathway is the benzylic cleavage at the methylene bridge, as this bond is weakened by the adjacent aromatic systems. This cleavage can lead to the formation of either a stable pyridyl-methyl cation (m/z 93) or a furfuryl cation (m/z 81), which are often prominent peaks in the spectrum. The presence of these key fragments provides powerful evidence for the furan-methylene-pyridine connectivity.

Caption: Plausible EI fragmentation pathway for the title compound.

Conclusion: An Integrated Analytical Approach

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple, orthogonal methods.

The analysis of this compound is a clear example of this synergy:

-

Mass Spectrometry establishes the correct molecular formula (C₁₀H₉NO).

-

IR Spectroscopy confirms the presence of the key functional groups: aromatic rings, a methylene unit, and the furan's C-O-C bond.

-

¹³C NMR verifies the presence of ten unique carbons, including one sp³ carbon and nine sp² carbons.

-

¹H NMR provides the final, definitive proof of structure, showing the precise connectivity and spatial relationships of all protons, including the critical singlet for the methylene bridge that links the two distinct aromatic spin systems.

-

UV-Vis Spectroscopy corroborates the presence of the two isolated aromatic chromophores.

Together, these techniques provide an unambiguous, self-validating, and authoritative characterization of this compound, establishing a reliable spectroscopic benchmark for all future research and development involving this compound.

Caption: Integrated workflow for spectroscopic structure elucidation.

References

-

MDPI. (n.d.). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molecules. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

ResearchGate. (2007). UV-vis absorption spectra of 2 in pyridine at varying concentrations. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013742). Retrieved from [Link]

-

SpectraBase. (n.d.). Furan-2-yl-pyridin-2-yl-methanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-((Furan-2-ylmethyl)thio)pyridine. Retrieved from [Link]

-

Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

-

NIST WebBook. (n.d.). Furan, 2-(2-furanylmethyl)-5-methyl-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Furan, 2-methyl-. Retrieved from [Link]

-

Chem-Space. (n.d.). 2-(furan-2-yl)pyridine. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

NIST WebBook. (n.d.). Furan, 2-methyl- UV/Vis spectrum. Retrieved from [Link]

-

Physics Stack Exchange. (n.d.). UV-Vis Absorption Spectra of Furan. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pyridine. Retrieved from [Link]

-

Bulletin de L'Academie Polonaise des Sciences. (1961). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

-

PubMed. (2012). Method development and validation study for quantitative determination... Retrieved from [Link]

-

ResearchGate. (n.d.). Some compounds whose mass spectra contain the fragment ion [M-H]+. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Furan(110-00-9) 13C NMR [m.chemicalbook.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Furan, 2-methyl- [webbook.nist.gov]

- 12. physics.stackexchange.com [physics.stackexchange.com]

- 13. Pyridine [webbook.nist.gov]

An In-Depth Technical Guide to the Biological Activity of Furan-Pyridine Compounds

Introduction: The Synergy of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents due to their favorable structural and electronic properties, earning them the designation of "privileged scaffolds."[1] Both the furan ring, a five-membered aromatic heterocycle with one oxygen atom, and the pyridine ring, a six-membered nitrogen-containing heterocycle, are quintessential examples of such scaffolds.[2][3][4] Furan derivatives are renowned for a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] Pyridine is a cornerstone of drug design, found in over 7000 drug molecules and natural products, prized for its ability to engage in hydrogen bonding and other crucial interactions within biological systems.[1][7]

The strategic fusion of these two potent moieties into a single hybrid molecule is a compelling approach in modern drug discovery.[2] This molecular hybridization aims to create novel chemical entities with enhanced biological efficacy, unique mechanisms of action, or synergistic effects that surpass the activity of the individual components.[3][8] Furan-pyridine compounds have emerged as a particularly fruitful area of research, demonstrating a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of their anticancer, antimicrobial, and neuroprotective properties, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Section 1: Potent Anticancer Activity of Furan-Pyridine Hybrids

The development of novel cytotoxic agents remains a paramount goal in oncology research. Furan-pyridine derivatives have demonstrated significant potential, exhibiting potent activity against a wide range of human cancer cell lines, including those affecting the breast, esophagus, lungs, and colon.[9][10]

Cytotoxicity and Cellular Targets

Numerous studies have quantified the cytotoxic effects of these compounds. For instance, a series of novel furan[3,2-c] pyridine derivatives showed significant in vitro anti-tumor activity against KYSE70 and KYSE150 esophageal cancer cell lines.[9] One compound, 4c , was exceptionally potent, achieving a 99% inhibition of cell growth and exhibiting an IC₅₀ value of 0.655 µg/mL after 48 hours.[9] Similarly, other synthesized furan-pyridine compounds have shown potent cytotoxicity against MCF-7 (breast cancer) and A-2780 (ovarian cancer) cell lines, with some derivatives being more effective than the reference drug docetaxel at a 0.1 μM concentration.[11]

| Compound/Derivative | Cancer Cell Line(s) | Reported IC₅₀ Value | Reference |

| Compound 4c | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | [9] |

| Pyridine Carbohydrazide 4 | MCF-7 (Breast) | 4.06 µM | [12][13] |

| N-phenyl triazinone 7 | MCF-7 (Breast) | 2.96 µM | [12][13] |

| Compound 7b | A549 (Lung), HT-29 (Colon) | 6.66 µM, 8.51 µM | [14] |

| Compound 3b | Huh-7 (Liver), MCF-7 (Breast) | 6.54 µM, 6.13 µM | [15] |

Mechanisms of Anticancer Action

The anticancer effects of furan-pyridine compounds are not merely cytotoxic; they are often mediated by specific molecular mechanisms that interfere with cancer cell proliferation and survival.

-

Inhibition of Tubulin Polymerization: A critical target in cancer therapy is the microtubule system, which is essential for cell division.[12] Certain furan-pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and triggering apoptosis.[2][12] This mechanism is verified by DNA flow cytometry, which shows an accumulation of cells in this phase of the cell cycle.[12] The induction of apoptosis is further confirmed by observing an increase in pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[12]

-

Kinase Inhibition (VEGFR-2): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[10] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of this process. Several furan- and furopyrimidine-based compounds have been developed as potent VEGFR-2 inhibitors, with some showing inhibitory activity (IC₅₀ = 42.5 nM) comparable to the standard drug sorafenib (IC₅₀ = 41.1 nM).[14] By blocking the VEGFR-2 signaling pathway, these compounds effectively cut off the tumor's blood supply.

-

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for managing DNA topology during replication. Inhibiting these enzymes leads to DNA damage and cell death. Docking studies have revealed that certain furan-pyridine compounds exhibit an excellent affinity for the active site of human topoisomerase-IIβ, suggesting this as a likely mechanism for their observed cytotoxicity.[11]

Caption: Furan-pyridine compounds can inhibit the VEGFR-2 signaling cascade.

Section 2: Broad-Spectrum Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel agents. The hybridization of furan and pyridine moieties has proven to be a promising strategy, as furan-containing compounds often exhibit antimicrobial properties, while the pyridine scaffold can enhance this activity.[3][8][16]

Spectrum of Activity

Synthesized furan-pyridine hybrids have demonstrated significant activity against a range of pathogens. Studies show efficacy against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Pseudomonas aeruginosa, and fungi, including the yeast Candida utilis.[3][16] The combination is key; while many pyridine compounds alone lack antimicrobial activity, their structural fusion with a furan moiety can create potent antimicrobial agents.[3][8]

Structure-Activity Relationship (SAR) in Antimicrobials

For drug development professionals, understanding how molecular structure relates to biological function is critical. SAR studies on 2-amino-4-(2-furyl)pyridine-3-carbonitriles have revealed that the nature of the substituents at the 5- and 6-positions of the pyridine ring critically influences antibacterial potency.[3][16] This insight allows for the rational design of more effective derivatives. For example, some furan-derived chalcones and their corresponding ∆2-pyrazoline derivatives have shown potent and selective inhibition of microbial species, with molecular docking studies suggesting they target enzymes like glucosamine-6-phosphate synthase.[17]

Section 3: Neuroprotective Potential in Degenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant and growing public health challenge.[18][19] Research into the therapeutic potential of heterocyclic compounds is a burgeoning field.[20][21] Furan-containing compounds, including furan-pyridine hybrids, are being explored for their neuroprotective capabilities.[18][19]

The primary mechanisms underlying this potential are their antioxidant and anti-inflammatory properties.[18][19] Oxidative stress is a key pathological factor in neurodegeneration. By scavenging free radicals and mitigating this stress, furan derivatives may help protect neurons from damage.[19] Furthermore, their ability to modulate inflammatory pathways could reduce the chronic neuroinflammation that contributes to the progression of these diseases.[18][19] While research is in the early stages, these compounds represent a promising avenue for developing novel interventions for neurodegenerative disorders.[18][22]

Section 4: Synthesis and Characterization Workflow

The creation of novel furan-pyridine compounds relies on robust and versatile synthetic chemistry. Several effective strategies have been developed to generate libraries of these derivatives for biological screening.

A common and efficient approach is the one-pot multicomponent reaction . For example, a series of 2-amino-4-(2-furyl)pyridine-3-carbonitriles can be prepared by reacting furfural, malononitrile, ammonium acetate, and a selected ketone in a single vessel.[8] This method is highly valued for its efficiency and atom economy.

More complex, multi-step syntheses are also employed. A furan[3,2-c] pyridine core can be synthesized starting from 3-furoyl chloride and an amino acid like L-leucine via a Schotten–Baumann acylation, followed by an intramolecular Friedel–Crafts acylation (cyclization) and subsequent reduction or modification steps.[9]

Caption: A generalized workflow for the synthesis and validation of furan-pyridine compounds.

Following synthesis, rigorous characterization is performed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS), to confirm the structure and purity of the target compounds.[11]

Section 5: Experimental Evaluation: Protocols and Validation

To ensure the trustworthiness and reproducibility of biological data, well-defined and validated experimental protocols are essential. The following are standard methodologies employed in the evaluation of furan-pyridine compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[9][13]

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest (e.g., MCF-7, KYSE150)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Furan-pyridine compounds dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader (absorbance at ~570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 4 x 10⁴ cells/well in 50 µL of complete medium.[9] Incubate for 4-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furan-pyridine compounds in fresh medium. Add 50 µL of the diluted compound solutions to the appropriate wells. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.[9][13] During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Furan-pyridine compounds dissolved in DMSO

-

Positive control (known antibiotic/antifungal) and negative control (broth only) wells

-

Incubator

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare a two-fold serial dilution of the furan-pyridine compounds directly in the wells of the 96-well plate using the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well, resulting in a final volume of 100-200 µL.

-

Controls: Include a positive control well (inoculum with a standard antibiotic) and a negative/sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Caption: High-level workflow for the discovery of bioactive furan-pyridine compounds.

Section 6: In Silico Analysis: ADMET and Molecular Docking

In modern drug development, computational tools are indispensable for predicting a compound's potential success.[23]

-

Pharmacokinetics and ADMET Profiling: Before a compound can become a drug, it must have favorable pharmacokinetic properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[24] In silico models are used to predict these parameters for novel furan-pyridine compounds early in the discovery process.[11] These predictions help to identify candidates with good oral bioavailability and low potential for toxicity, saving significant time and resources by deprioritizing compounds likely to fail in later stages.[25][26]

-

Molecular Docking: To understand how a compound exerts its biological effect, molecular docking studies are performed. These simulations predict the preferred orientation and binding affinity of a molecule to its protein target.[11] For furan-pyridine derivatives, docking has been used to visualize interactions with enzyme active sites like topoisomerase-IIβ and VEGFR-2, providing a rational basis for their observed inhibitory activity and guiding further structural modifications to improve potency.[11][14]

Conclusion and Future Directions

The hybridization of furan and pyridine scaffolds has yielded a rich and diverse class of compounds with significant therapeutic potential. The compelling evidence of their potent anticancer, broad-spectrum antimicrobial, and emerging neuroprotective activities underscores their importance in medicinal chemistry. The ability to fine-tune their biological effects through targeted chemical modifications, guided by SAR and in silico studies, makes them highly attractive for future drug development.

Future research will likely focus on optimizing the lead compounds identified in initial screenings to enhance their potency, selectivity, and pharmacokinetic profiles. Conducting more extensive in vivo studies will be crucial to validate the promising in vitro results and to assess their efficacy and safety in complex biological systems.[15] As our understanding of the molecular targets and pathways modulated by these compounds deepens, furan-pyridine derivatives are poised to become a cornerstone for the development of the next generation of therapeutic agents.

References

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. [Link]

-

Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. (2025). ResearchGate. [Link]

-

Synthesis, in vitro, and in silico studies of novel poly‐heterocyclic compounds bearing pyridine and furan moieties as potential anticancer agents. (2022). Journal of Molecular Structure. [Link]

-

Pyridine scaffold-bearing drugs in therapeutic applications. (n.d.). ResearchGate. [Link]

-

A Review on Biological and Medicinal Significance of Furan. (2023). ResearchGate. [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PubMed Central. [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2025). ResearchGate. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]

-

Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity. (n.d.). Oriental Journal of Chemistry. [Link]

-

Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). MDPI. [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). ResearchGate. [Link]

-

Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. (n.d.). ResearchGate. [Link]

-

Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (n.d.). PubMed Central. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]

-

A Review on Biological and Medicinal Significance of Furan. (2023). Alq J Med App Sci. [Link]

-

Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -pyrazoline Derivatives. (n.d.). MDPI. [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology. [Link]

-

Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis. (2023). RSC Publishing. [Link]

-

From indole to pyrrole, furan, thiophene and pyridine: Search for novel small molecule inhibitors of bacterial transcription initiation complex formation. (2016). PubMed. [Link]

-

Pyridine–furan hybrid compounds with 50% reduction in viral titer... (n.d.). ResearchGate. [Link]

-

Commentary on Pyridine Compounds & its Antimicrobial Activities. (n.d.). Open Access Journals. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PubMed Central. [Link]

-

Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (n.d.). PubMed Central. [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). MDPI. [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). MDPI. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (n.d.). PubMed Central. [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025). ResearchGate. [Link]

-

Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.). ResearchGate. [Link]

-

Synthesis and antimicrobial activity of novel pyrazoline and flavone derivatives. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Pharmacokinetic and ADMET parameters of synthesized compounds. (n.d.). ResearchGate. [Link]

-

Structure activity relationship. (n.d.). ResearchGate. [Link]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI. [Link]

-

Synthesis and Characterization of Heterocyclic Compounds with Neuroprotective Properties for Neurodegenerative Disease Treatment. (n.d.). Semantic Scholar. [Link]

-

Fused Pyridine Derivatives: Synthesis and Biological Activities. (n.d.). ResearchGate. [Link]

-

Synthesis, docking, MD simulation, ADMET, drug likeness, and DFT studies of novel furo[2,3-b]indol-3a-ol as promising Cyclin-dependent kinase 2 inhibitors. (2024). Scientific Reports. [Link]

-

Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). PubMed. [Link]

-

SAR: Structure Activity Relationships. (2025). Collaborative Drug Discovery. [Link]

-

Synthesis, photophysical, computational evaluation of pharmacokinetic properties and ADMET profile for novel compounds incorporating pyrazole and 1,3,4-oxadiazole moieties. (n.d.). OUCI. [Link]

-

Pharmacokinetic and ADMET parameters of synthesized compounds. (n.d.). ResearchGate. [Link]

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). RSC Publishing. [Link]

-

ADMET-Absorption, Distribution, Metabolism, Excretion, and Toxicity. (n.d.). pk.idrblab.net. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]

- 10. ijsat.org [ijsat.org]

- 11. researchgate.net [researchgate.net]

- 12. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Characterization of Heterocyclic Compounds with Neuroprotective Properties for Neurodegenerative Disease Treatment | Semantic Scholar [semanticscholar.org]

- 23. collaborativedrug.com [collaborativedrug.com]

- 24. ADMET-Absorption, Distribution, Metabolism, Excretion, and Toxicity [cadd.zju.edu.cn]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis, docking, MD simulation, ADMET, drug likeness, and DFT studies of novel furo[2,3-b]indol-3a-ol as promising Cyclin-dependent kinase 2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An Initial Investigation of 2-(Furan-2-ylmethyl)pyridine as a Bidentate Ligand for Homogeneous Catalysis

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the initial investigation of 2-(Furan-2-ylmethyl)pyridine as a novel bidentate ligand. We will delve into a proposed synthetic route for the ligand, its purification, and a systematic approach to its coordination with a transition metal, using palladium(II) as an illustrative example. The narrative emphasizes the rationale behind experimental choices, providing a robust starting point for researchers interested in exploring the potential of this and similar furan-pyridine scaffolds in catalysis and medicinal chemistry.

Introduction: The Potential of Furan-Pyridine Hybrid Ligands